Cyclic GMP-AMP is a cyclic dinucleotide that plays a crucial role in cellular signaling, particularly in the immune response. It is synthesized by the enzyme cyclic GMP-AMP synthase when double-stranded DNA is detected in the cytoplasm. This compound serves as a second messenger, activating various downstream signaling pathways, including the stimulator of interferon genes pathway, which is vital for the innate immune response.
Cyclic GMP-AMP is primarily produced in mammalian cells through the action of cyclic GMP-AMP synthase. This enzyme catalyzes the reaction between adenosine triphosphate and guanosine triphosphate in the presence of double-stranded DNA, leading to the formation of cyclic GMP-AMP.
Cyclic GMP-AMP belongs to a class of molecules known as cyclic dinucleotides. These compounds are characterized by their unique phosphodiester linkages and are involved in various biological processes, including bacterial signaling and immune responses.
Cyclic GMP-AMP can be synthesized through enzymatic methods or chemical synthesis. The enzymatic synthesis typically involves the use of cyclic GMP-AMP synthase, which catalyzes the formation of cyclic GMP-AMP from ATP and GTP. This process is facilitated by the binding of double-stranded DNA, which activates the enzyme.
Technical Details:
Cyclic GMP-AMP consists of a guanosine moiety linked to an adenosine moiety via a unique 2′,5′ phosphodiester bond, alongside a 3′,5′ phosphodiester bond. This structure results in two distinct linkage types within the molecule.
Data:
Cyclic GMP-AMP participates in several important biochemical reactions:
Technical Details:
The mechanism of action for cyclic GMP-AMP involves its binding to stimulator of interferon genes protein. This interaction triggers a conformational change in stimulator of interferon genes, leading to its activation and subsequent recruitment of downstream signaling molecules such as TBK1 (TANK-binding kinase 1) and interferon regulatory factor 3.
Data:
Relevant Data or Analyses:
The stability and reactivity profile make cyclic GMP-AMP an effective second messenger but also necessitate tight regulation within cells to prevent excessive signaling .
Cyclic GMP-AMP has significant applications in various fields:
Cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) is a unique cyclic dinucleotide second messenger distinguished by its mixed phosphodiester linkages. Unlike bacterial cyclic dinucleotides (e.g., c-di-GMP, c-di-AMP) with symmetric 3'-5' linkages, mammalian cGAMP synthesized by cyclic GMP-AMP synthase (cGAS) contains an unusual 2'-5' / 3'-5' phosphodiester bridge [4] [8]. This structural asymmetry arises from a stepwise cyclization mechanism: First, the 2'-OH of GTP attacks the α-phosphate of ATP, forming a 2'-5' phosphodiester bond and producing the linear intermediate pppG(2'-5')pA. Subsequently, the 3'-OH of adenosine attacks the α-phosphate of guanosine, creating a 3'-5' linkage to yield cyclic [G(2',5')pA(3',5')p] [5] [8].
The stereochemistry of cGAMP confers specific biological recognition. The 2'-5'/3'-5' linkage creates a distinct three-dimensional conformation that binds STING (Stimulator of Interferon Genes) with ~100-fold higher affinity than symmetric 3'-3' isomers (Kd ≈ 4 nM vs. 3 μM) [5] [6]. This specificity is critical because alternative linkage isomers (e.g., 3'-3' cGAMP, 2'-2' cGAMP) fail to stabilize the "closed" conformation of STING required for interferon activation [8].
Isomer Type | Phosphodiester Linkages | STING Binding Affinity (Kd) | Biological Activity |
---|---|---|---|
2'-5'/3'-5' cGAMP | Mixed (Gp2'-5'Ap3'-5') | 4–60 nM | Potent IFN-β induction |
3'-3' cGAMP | Symmetric (Gp3'-5'Ap3'-5') | ~3 μM | Weak immune activation |
c-di-GMP | Symmetric (Gp3'-5'Gp3'-5') | ~1–5 μM | Moderate activity |
2'-2' cGAMP | Symmetric (Gp2'-5'Ap2'-5') | >500 μM | Inactive |
cGAS catalyzes cGAMP synthesis through a stepwise mechanism requiring dsDNA-dependent dimerization. The enzyme belongs to the nucleotidyltransferase family and features a bilobed structure: an N-terminal nucleotidyltransferase (NTase) domain and a C-terminal Mab21 domain with a zinc-ribbon insertion [6] [8]. In the absence of dsDNA, cGAS adopts inactive conformations with disordered catalytic loops, permitting non-productive ATP/GTP binding but not catalysis [8] [9].
Catalytic activation requires two key events:
Substrate specificity is enforced by a web-like interaction network:
cGAS activation is triggered by cytosolic dsDNA via a mechanism coupling DNA length sensing, dimerization, and allosteric substrate binding. The enzyme recognizes dsDNA in a sequence-independent but length-dependent manner [6] [9].
Key structural determinants of activation:
Allosteric regulation involves ligand-coupled oligomerization:
Activation State | DNA Bound | Oligomerization | Catalytic Consequence |
---|---|---|---|
Apo-cGAS | None | Monomeric | Disordered active site; basal activity |
DNA-bound (short) | <20 bp | Transient dimer | Nonproductive NTP binding |
DNA-bound (long) | >45 bp | Stable dimer + oligomers | Catalytic pocket "locked" for cGAMP synthesis |
Phase-separated | >200 bp | Macromolecular condensates | Enhanced cGAMP production; DNA protection |
Allosteric model: Resting cGAS exists in a dynamic monomer-dimer equilibrium. dsDNA binding stabilizes dimers, while substrates shift this equilibrium cooperatively. This allows cGAS to function as a coincidence detector for both dsDNA and NTPs, minimizing aberrant activation by self-DNA [9]. Species-specific variations exist: Mouse cGAS exhibits stricter substrate selectivity and higher catalytic efficiency than human cGAS due to active site constraints [8].
Key Compounds: Cyclic GMP-AMP (cGAMP), Cyclic di-GMP (c-di-GMP), Cyclic di-AMP (c-di-AMP), Guanosine Triphosphate (GTP), Adenosine Triphosphate (ATP), 2′-5′/3′-5′-cGAMP, 3′-3′ cGAMP.
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